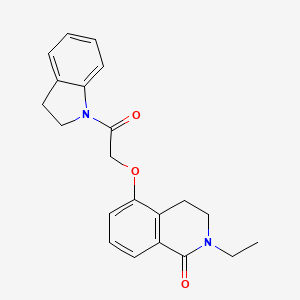

2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Descripción general

Descripción

2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the indolin-1-yl and oxoethoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone ring.

Introduction of the Indolin-1-yl Group: This step may involve the reaction of the isoquinolinone intermediate with an indole derivative under basic or acidic conditions.

Attachment of the Oxoethoxy Group: This can be accomplished through an etherification reaction, where the isoquinolinone-indole intermediate reacts with an appropriate oxoethoxy reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or indolin-1-yl groups, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions may target the oxoethoxy group, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, alkylated compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 314.39 g/mol. Its structure features a dihydroisoquinoline core, which is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinoline compounds exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated potent inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Case Study: Antimicrobial Efficacy

In a recent investigation, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| MRSA | < 1 μg/mL |

| Mycobacterium tuberculosis | 5.00 μg/mL |

These results suggest that the compound could be a promising candidate for developing new antibiotics to combat resistant bacterial infections .

Anticancer Potential

The dihydroisoquinoline scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study involving similar dihydroisoquinoline derivatives reported the following results:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

These findings indicate that the compound may have significant potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Neuroprotective Effects

Recent studies have suggested that compounds within this chemical class may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The indolin-1-yl group may enhance binding affinity or selectivity towards certain molecular targets, while the oxoethoxy group could influence the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

2-ethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the indolin-1-yl and oxoethoxy groups.

5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the ethyl group.

2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-isoquinolin-1(2H)-one: Lacks the dihydro component.

Uniqueness

The presence of both the indolin-1-yl and oxoethoxy groups in 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one makes it unique compared to other isoquinolinones. These groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Actividad Biológica

The compound 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinolinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure features an ethyl group and an indolin moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit a range of biological activities including:

- Antimicrobial properties

- Anticancer effects

- Kappa opioid receptor (KOR) modulation

- Neuroprotective effects

1. Antimicrobial Properties

A study demonstrated that certain derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including the compound , exhibited significant antifungal activity against Pythium recalcitrans, a common phytopathogen. The compound showed an effective concentration (EC50) of 14 μM, outperforming the commercial antifungal hymexazol (37.7 μM) .

Table 1: Antifungal Activity Against Pythium recalcitrans

| Compound | EC50 (μM) | Preventive Efficacy (%) at 5 mg/pot |

|---|---|---|

| This compound | 14 | 96.5 |

| Hymexazol | 37.7 | 63.9 |

2. Anticancer Effects

Compounds in this class have been investigated for their potential as anticancer agents. The KOR modulation by these compounds suggests a promising avenue for treating various cancers and central nervous system disorders. Specifically, they may influence pain pathways and tumor growth through their action on the KOR .

3. Kappa Opioid Receptor Modulation

The compound has been identified as an effective modulator of the kappa opioid receptor (KOR), which is implicated in pain regulation and mood disorders. This modulation can potentially lead to therapeutic applications in managing chronic pain and psychiatric conditions .

4. Neuroprotective Effects

Research indicates that certain derivatives of isoquinolinones possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. These effects are likely mediated through antioxidant mechanisms and the inhibition of neuroinflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Disruption of Biological Membranes : The antifungal activity appears to be due to the disruption of membrane integrity in fungal cells .

- Receptor Interaction : As a KOR modulator, it may alter neurotransmitter release and neuronal excitability, contributing to its analgesic effects .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

- Antifungal Efficacy Study : A comparative analysis showed that the compound's efficacy against Pythium recalcitrans was superior to several other antifungal agents, indicating its potential utility in agricultural applications.

- Pharmacological Evaluation : In vivo studies demonstrated significant analgesic effects in animal models when administered at specific doses, supporting its potential as a therapeutic agent for pain relief .

Propiedades

IUPAC Name |

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-2-22-12-11-16-17(21(22)25)7-5-9-19(16)26-14-20(24)23-13-10-15-6-3-4-8-18(15)23/h3-9H,2,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBNKGCRXVIOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.